molecular formula C11H9FN2O B6424077 2-(3-fluorophenoxy)-6-methylpyrazine CAS No. 2640969-56-6

2-(3-fluorophenoxy)-6-methylpyrazine

Cat. No.: B6424077
CAS No.: 2640969-56-6
M. Wt: 204.20 g/mol
InChI Key: SGVFJUWPVKTNJG-UHFFFAOYSA-N
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Description

2-(3-fluorophenoxy)-6-methylpyrazine is an organic compound that belongs to the class of pyrazines. Pyrazines are known for their aromatic properties and are often used in various chemical and pharmaceutical applications. The presence of a fluorophenoxy group and a methyl group in the structure of this compound imparts unique chemical properties, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-fluorophenoxy)-6-methylpyrazine typically involves the reaction of 3-fluorophenol with 2,6-dimethylpyrazine under specific conditions. One common method involves the use of an inorganic base to facilitate the reaction. The reaction is carried out in a solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion .

Industrial Production Methods

For industrial production, the process is optimized to increase yield and reduce costs. This involves using a crystallization method for separation, which is simpler and more cost-effective compared to traditional methods like column chromatography. The use of safer and more readily available reagents also makes the process more suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-(3-fluorophenoxy)-6-methylpyrazine undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: This compound can undergo nucleophilic substitution reactions, especially at the fluorophenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Scientific Research Applications

2-(3-fluorophenoxy)-6-methylpyrazine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 3-phenoxy-4-(3-trifluoromethylphenyl)pyridazine
  • 4-[4-chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol

Uniqueness

2-(3-fluorophenoxy)-6-methylpyrazine stands out due to its unique combination of a fluorophenoxy group and a methyl group. This combination imparts distinct chemical properties, such as increased stability and enhanced biological activity, making it more effective in certain applications compared to its analogs .

Properties

IUPAC Name

2-(3-fluorophenoxy)-6-methylpyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O/c1-8-6-13-7-11(14-8)15-10-4-2-3-9(12)5-10/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGVFJUWPVKTNJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)OC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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